molecular formula C11H9NO4 B3289666 dimethyl 1H-indole-4,6-dicarboxylate CAS No. 86012-83-1

dimethyl 1H-indole-4,6-dicarboxylate

Cat. No.: B3289666
CAS No.: 86012-83-1
M. Wt: 219.19 g/mol
InChI Key: ULQRLBUNOLDUKN-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-4,6-dicarboxylate is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-indole-4,6-dicarboxylate typically involves the esterification of 1H-indole-4,6-dicarboxylic acid. One common method includes the reaction of 1H-indole-4,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction yields this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-indole-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 1H-indole-4,6-dicarboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 1H-indole-4,6-dicarboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Dimethyl 1H-indole-2,3-dicarboxylate
  • Dimethyl 1H-indole-5,7-dicarboxylate
  • Dimethyl 1H-indole-3,5-dicarboxylate

Comparison: Dimethyl 1H-indole-4,6-dicarboxylate is unique due to the specific positioning of the carboxylate groups, which influences its chemical reactivity and biological activity. Compared to other dimethyl indole dicarboxylates, it may exhibit different binding affinities and therapeutic potentials .

Properties

CAS No.

86012-83-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-methoxycarbonyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14)

InChI Key

ULQRLBUNOLDUKN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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